molecular formula C16H20N2O4 B2852599 N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 1026328-20-0

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2852599
CAS No.: 1026328-20-0
M. Wt: 304.346
InChI Key: WUMYHJPIZATPET-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 3,5-dimethyl-1,2-oxazole-4-carboxamide core linked to a 3,4-dimethoxyphenethylamine moiety. The 3,4-dimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with interactions in neurotransmitter systems or enzyme inhibition . The oxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, contributes to metabolic stability and bioavailability, making it a bioisostere for aromatic rings like benzene .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-10-15(11(2)22-18-10)16(19)17-8-7-12-5-6-13(20-3)14(9-12)21-4/h5-6,9H,7-8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMYHJPIZATPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 3,5-dimethylisoxazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structure Variations: Oxazole vs. Benzamide

Compound 1 : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Core : Benzamide (C₆H₅CONH-).
  • Substituent : 3,4-Dimethoxyphenethylamine.
  • Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine yields Rip-B in 80% efficiency .
  • Properties : Melting point = 90°C; NMR data confirms structural integrity (Tables 1 and 2 in ).
  • Benzamides are more lipophilic, which may influence blood-brain barrier penetration compared to oxazoles.

Compound 2 : N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

  • Core : 3,5-Dimethyl-1,2-oxazole-4-carboxamide.
  • Substituent : Same 3,4-dimethoxyphenethylamine as Rip-B.
  • This could improve target selectivity or solubility compared to Rip-B.

Substituent Variations: Aromatic vs. Aliphatic Groups

Compound 3 : N-[2-(Cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

  • Core : Same oxazole carboxamide as Compound 2.
  • Substituent : Cyclohexenylethyl instead of 3,4-dimethoxyphenethyl.
  • Comparison : The cyclohexenyl group is less aromatic and more flexible, which may reduce binding affinity to targets requiring planar aromatic interactions. This discontinuation highlights the importance of the 3,4-dimethoxyphenyl group in maintaining efficacy.

Complex Derivatives: Azanium Salts

Compound 4 : 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate

  • Structure : Dual 3,4-dimethoxyphenethyl groups connected via a carbamoylpropyl chain, forming a quaternary ammonium salt.
  • Crystallography: Monoclinic (P21/c), Z = 4, Mr = 503.02 g/mol .
  • Role: Intermediate in isoquinoline alkaloid synthesis, indicating utility in natural product-inspired drug discovery .
  • Comparison : The azanium structure increases polarity and water solubility (due to chloride counterion), making it suitable for crystallization but less ideal for membrane permeability compared to neutral oxazole derivatives.

Pharmacologically Relevant Analogs

Compound 5: USP Verapamil Related Compound F [(3,4-Dimethoxyphenyl)methanol]

  • Structure : Simple alcohol derivative of 3,4-dimethoxyphenyl.
  • Role : Reference standard in pharmaceutical testing .
  • Comparison : The absence of an amide or heterocycle limits its bioactivity but underscores the significance of the 3,4-dimethoxyphenyl group in medicinal chemistry.

Structural and Functional Analysis Table

Compound Name Core Structure Substituent Molecular Weight Key Properties Pharmacological Relevance
This compound Oxazole carboxamide 3,4-Dimethoxyphenethyl Not reported High polarity, metabolic stability Potential CNS or enzyme targets
Rip-B (Benzamide) Benzamide 3,4-Dimethoxyphenethyl ~285 g/mol Mp = 90°C, lipophilic Research compound
Cyclohexenyl analog Oxazole carboxamide Cyclohexenylethyl ~278 g/mol Discontinued Unfavorable pharmacokinetics
Azanium chloride dihydrate Azanium Dual 3,4-dimethoxyphenethyl 503.02 g/mol Crystalline, polar Alkaloid synthesis intermediate
USP Verapamil Related Compound F Methanol 3,4-Dimethoxyphenyl ~168 g/mol Reference standard Pharmaceutical quality control

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